molecular formula C7H9NO2S B1296731 Ethyl 4-methylthiazole-2-carboxylate CAS No. 7210-73-3

Ethyl 4-methylthiazole-2-carboxylate

Cat. No. B1296731
CAS RN: 7210-73-3
M. Wt: 171.22 g/mol
InChI Key: YJWKNFZGGQBYGD-UHFFFAOYSA-N
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Description

Ethyl 4-methylthiazole-2-carboxylate is a chemical compound with the CAS Number: 7210-73-3 . It has a molecular weight of 172.23 and its IUPAC name is ethyl 4-methyl-1H-1lambda3-thiazole-2-carboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H10NO2S/c1-3-10-7(9)6-8-5(2)4-11-6/h4,11H,3H2,1-2H3 . This indicates the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms in the molecule.

and should be stored at a temperature between 28 C . The compound has a molecular weight of 172.23 .

Scientific Research Applications

Antimicrobial Activities

Ethyl 2-amino-4-methylthiazole-5-carboxylate, a derivative of the thiazole group, has shown antimicrobial activities against various strains of bacteria and fungi. The synthesized derivatives were confirmed through various spectroscopic techniques and tested for their antimicrobial properties using the serial dilution method. This research highlights the potential of thiazole derivatives in combating microbial infections (Desai, Bhatt, & Joshi, 2019).

Chemical Synthesis and Modifications

Research has explored the synthesis and modification of ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives. For instance, acylation and methylation processes have been used to create various derivatives, demonstrating the versatility and potential applications of this compound in chemical synthesis (Dovlatyan et al., 2004).

Fluorescent Probes for Biological Detection

The compound has been utilized in the development of fluorescent probes for the detection of biothiols in living cells. Such probes are crucial for understanding cellular functions, as biothiols play significant roles in physiological processes. The research demonstrates the compound's efficacy in detecting biothiols rapidly and sensitively, with potential applications in analytical chemistry and diagnostics (Wang et al., 2017).

One-Pot Synthesis Methods

Efficient one-pot synthesis methods for creating ethyl 2-substitued-4-methylthiazole-5-carboxylates have been developed. These methods provide a practical and environmentally friendly approach to synthesize these compounds from readily available materials, highlighting the compound's potential in green chemistry applications (Meng et al., 2014).

Safety and Hazards

The safety data sheet for Ethyl 4-methylthiazole-2-carboxylate is available for reference . It is always recommended to handle chemicals with appropriate safety measures.

properties

IUPAC Name

ethyl 4-methyl-1,3-thiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S/c1-3-10-7(9)6-8-5(2)4-11-6/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJWKNFZGGQBYGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=CS1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20340778
Record name Ethyl 4-methylthiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20340778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7210-73-3
Record name Ethyl 4-methylthiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20340778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 4-methyl-1,3-thiazole-2-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Ethyl thiooxamate (3.0 g, 22 mmol) was dissolved in ethanol (30 mL) under argon. Chloroacetone (1.8 mL, 22 mmol) was added and the resultant solution was heated at 80° C. for 16 h. The reaction mixture was concentrated in vacuo, adsorbed onto silica gel, and purified by column chromatography on silica gel eluting with 97:3, then 95:5 hexane:ethyl acetate to afford ethyl 4-methyl-1,3-thiazole-2-carboxylate (850 mg, 22% yield) as an oil. 1H NMR (CDCl3, 300 MHz) 7.20 (s, 1H), 4.48 (q, J=7.1 Hz), 2.56 (s, 3H), 1.47 (s, 3H). MS (EI ionization) 171 (M+).
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3 g
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30 mL
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1.8 mL
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Synthesis routes and methods II

Procedure details

1-Chloropropan-2-one (0.334 mL, 4.20 mmol) and methyl 2-amino-2-thioxoacetate (500 mg, 4.20 mmol) was dissolved in EtOH. The reaction solution was heated to 80° C. for overnight, cooled to RT, concentrated and purified with a silica gel column by ISCO CombiFlash® chromatography eluting with 10%-35% EtOAc/Haptane to give the title compound as a yellowish oil (243 mg, 33.8%) as the ethyl ester. A methyl ester product was isolated as a yellow solid (104 mg, 15.8%).
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0.334 mL
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500 mg
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Yield
33.8%

Synthesis routes and methods III

Procedure details

A solution of ethyl amino(thioxo)acetate (500 mg, 3.75 mmol) in ethanol (9.387 ml) was stirred at room temperature under an atmosphere of argon. 1-Chloro-2-propanone (0.299 ml, 3.75 mmol) was added and the solution was heated to reflux for 48 hours. The solution was allowed to cool to room temperature and then it was concentrated under reduced pressure to give a yellow coloured oily solid. The residue was chromatographed [SiO2, 0-100% EtOAc in Hexane] to give a yellow coloured oil identified as product in 208 mg.
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500 mg
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9.387 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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